molecular formula C9H20N2 B7919841 Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine

Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine

Cat. No.: B7919841
M. Wt: 156.27 g/mol
InChI Key: VLGPFQBYVNGJBA-VIFPVBQESA-N
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Description

Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of an isopropyl group attached to a piperidine ring, which is further substituted with a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine typically involves the reaction of isopropylamine with a suitable piperidine derivative. One common method is the reductive amination of 1-methyl-3-piperidone with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding secondary amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.

Major Products

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: N-substituted derivatives

Scientific Research Applications

Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Isopropylamine: A simpler amine with similar structural features but lacking the piperidine ring.

    1-Methylpiperidine: Contains the piperidine ring but without the isopropyl group.

    N-Methylpiperidine: Similar structure but with a different substitution pattern.

Uniqueness

Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine is unique due to the combination of the isopropyl group and the piperidine ring with a specific stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3S)-1-methyl-N-propan-2-ylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)10-9-5-4-6-11(3)7-9/h8-10H,4-7H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGPFQBYVNGJBA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@H]1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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